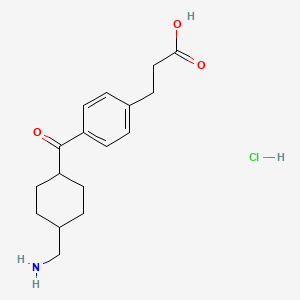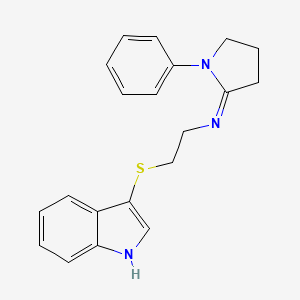
Pyrathiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Parathiazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors containing nitrogen and sulfur atoms. For instance, the preparation of 1,4-thiazine can be achieved from the corresponding dione using aluminum powder at high temperatures .
Industrial Production Methods: Industrial production of parathiazine and its derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions: Parathiazine undergoes various chemical reactions, including:
Oxidation: Parathiazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert parathiazine to its corresponding thiomorpholine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the parathiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Halogenated or nitro-substituted parathiazine derivatives.
Scientific Research Applications
Parathiazine and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Industry: Employed in the production of dyes and insecticides.
Mechanism of Action
The mechanism of action of parathiazine derivatives, particularly those used in medicine, involves interaction with specific molecular targets. For example, as a histamine receptor antagonist, parathiazine blocks histamine receptors, thereby preventing the physiological effects of histamine, such as allergic reactions . The exact pathways and molecular targets may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Parathiazine is part of a broader class of thiazine compounds, which include:
- 1,2-Thiazine
- 1,3-Thiazine
- Thiomorpholine (saturated analog of 1,4-thiazine)
Comparison:
- 1,2-Thiazine and 1,3-Thiazine: These isomers differ in the arrangement of nitrogen and sulfur atoms within the ring. They have distinct chemical properties and reactivity compared to 1,4-thiazine .
- Thiomorpholine: This is the saturated analog of 1,4-thiazine, lacking the double bonds present in parathiazine. It exhibits different chemical behavior and applications .
Parathiazine’s uniqueness lies in its specific ring structure and the versatility of its derivatives, which find applications across various fields.
Properties
CAS No. |
84-08-2 |
|---|---|
Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-(2-pyrrolidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17/h1-4,7-10H,5-6,11-14H2 |
InChI Key |
KJKJUXGEMYCCJN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Key on ui other cas no. |
84-08-2 |
Pictograms |
Irritant |
Related CAS |
522-25-8 (mono-hydrochloride) |
Synonyms |
10-(2-(1-pyrrolidyl)ethyl)phenothiazine pyrathiazine pyrathiazine ion (1+) pyrathiazine monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)



